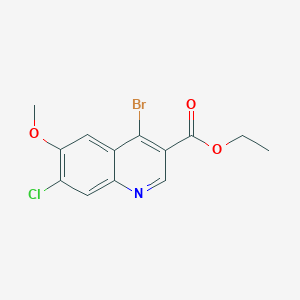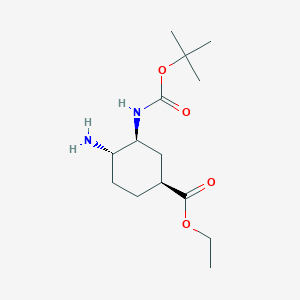
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the amino and carboxylate groups. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group during subsequent reactions. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The Boc protecting group can be removed under acidic conditions, revealing the reactive amino group for further interactions.
Comparaison Avec Des Composés Similaires
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl (1S,3S,4R)-4-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: This compound has a benzyloxycarbonyl protecting group instead of a Boc group, which affects its reactivity and applications.
Ethyl (1S,3S,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: This compound has a similar structure but different stereochemistry, which can influence its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
ethyl (1S,3S,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m0/s1 |
Clé InChI |
STWAQGKVYHZJCJ-DCAQKATOSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)N |
SMILES canonique |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


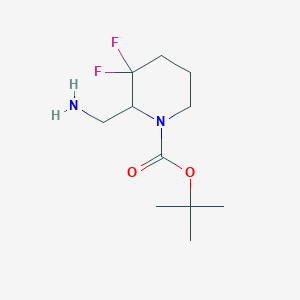
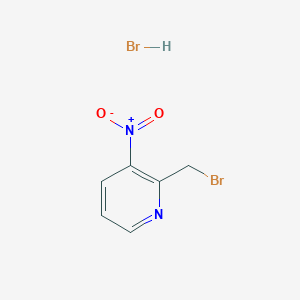
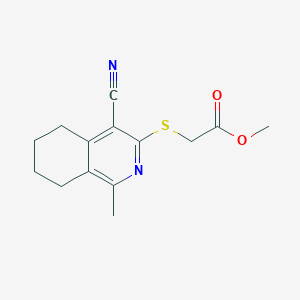
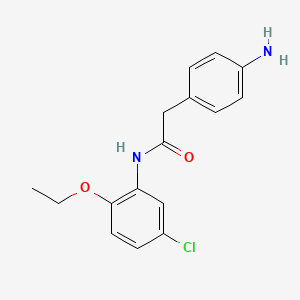
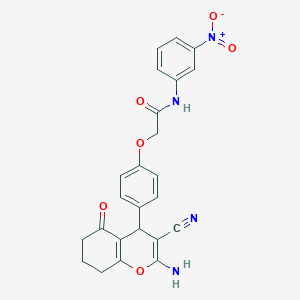
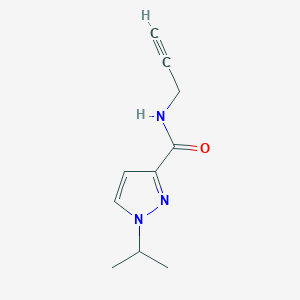
![6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12995594.png)
![7-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12995595.png)
![Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one](/img/structure/B12995602.png)
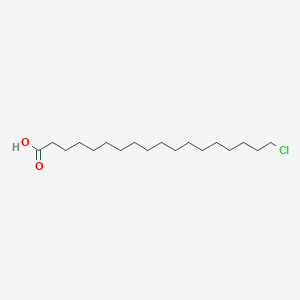
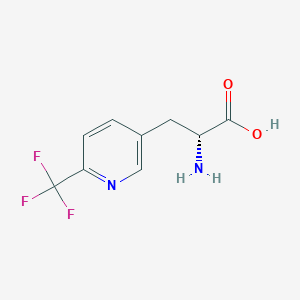
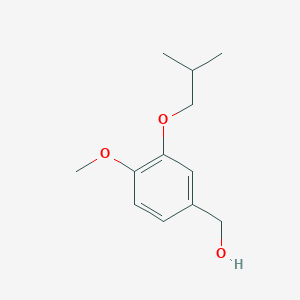
![2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid](/img/structure/B12995622.png)
